2-(4-Benzylpiperidin-1-yl)-5-fluoropyrimidine
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Overview
Description
2-(4-Benzylpiperidin-1-yl)-5-fluoropyrimidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a pyrimidine ring substituted with a fluorine atom at the 5-position and a 4-benzylpiperidin-1-yl group at the 2-position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperidin-1-yl)-5-fluoropyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Synthesis of 5-Fluoropyrimidine:
Coupling Reaction: The final step involves coupling the 4-benzylpiperidine with the 5-fluoropyrimidine under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the piperidine ring.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: IBX, Dess-Martin periodinane.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)-5-fluoropyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a similar piperidine structure but lacking the fluoropyrimidine moiety.
5-Fluoropyrimidine: A compound with a similar pyrimidine structure but lacking the benzylpiperidine group.
Uniqueness
2-(4-Benzylpiperidin-1-yl)-5-fluoropyrimidine is unique due to the combination of the benzylpiperidine and fluoropyrimidine moieties, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H18FN3 |
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Molecular Weight |
271.33 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-5-fluoropyrimidine |
InChI |
InChI=1S/C16H18FN3/c17-15-11-18-16(19-12-15)20-8-6-14(7-9-20)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2 |
InChI Key |
JTVUBIRYSOVHGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=C(C=N3)F |
Origin of Product |
United States |
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